![molecular formula C29H18N2O4 B4766121 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4766121.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide
説明
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide, also known as BZB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BZB is a small molecule that is synthesized through a multistep process, which involves the use of different reagents and catalysts.
作用機序
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide is not fully understood, but it is believed to work through the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, this compound may alter the expression of genes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. This compound has also been shown to inhibit the activity of the protein kinase CK2, which plays a role in the regulation of cell signaling pathways. By inhibiting CK2, this compound may alter the signaling pathways involved in viral replication, leading to the inhibition of viral growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of viral replication, and the control of mosquito populations. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of cancer cell growth. This compound has also been shown to inhibit the replication of the hepatitis C virus, leading to the inhibition of viral growth. Additionally, this compound has been shown to have insecticidal properties, making it a promising candidate for the control of mosquito populations.
実験室実験の利点と制限
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide has several advantages for lab experiments, including its small size, which allows for easy penetration of cell membranes, and its ability to inhibit specific enzymes and signaling pathways. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for further optimization of its synthesis and purification methods.
将来の方向性
There are several future directions for the study of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide, including further optimization of its synthesis and purification methods, the development of more potent analogs, and the exploration of its potential applications in other fields, such as agriculture and biotechnology. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a cancer treatment, antiviral agent, and insecticide.
科学的研究の応用
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide has been the subject of several scientific research studies due to its potential applications in various fields. One of the most significant applications of this compound is in the field of medicine, where it has been studied for its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer treatment. This compound has also been studied for its potential as an antiviral agent, with promising results in the inhibition of the hepatitis C virus. Additionally, this compound has been studied for its potential as an insecticide, with promising results in the control of mosquito populations.
特性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-oxochromen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18N2O4/c32-27(30-22-15-13-20(14-16-22)28-31-24-6-2-4-8-26(24)34-28)19-11-9-18(10-12-19)23-17-21-5-1-3-7-25(21)35-29(23)33/h1-17H,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCODNONYKJWDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



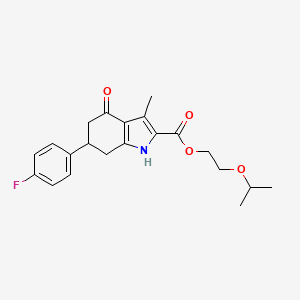
![N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4766046.png)
![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B4766052.png)
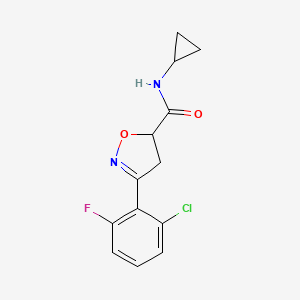
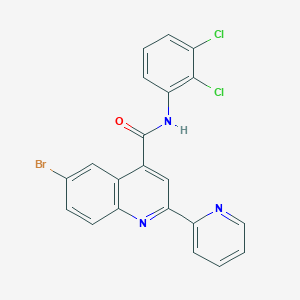
![1-[(2,4-dichlorophenoxy)methyl]-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4766064.png)
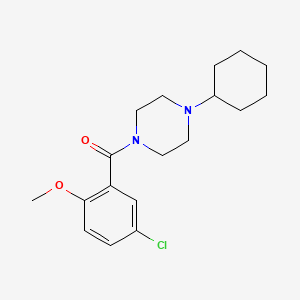
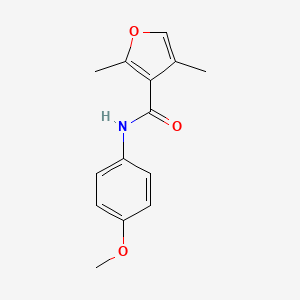
![1-{2-[(3,4-dichlorophenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4766094.png)
![5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4766096.png)
![ethyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4766097.png)
![N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B4766112.png)
![2-{[(2-chlorobenzyl)thio]acetyl}-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4766117.png)
![ethyl 1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4766139.png)